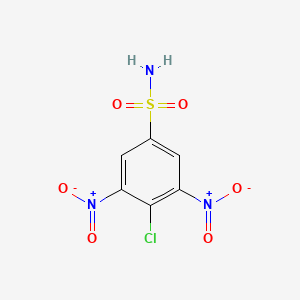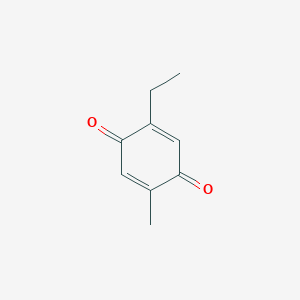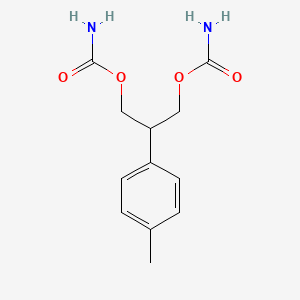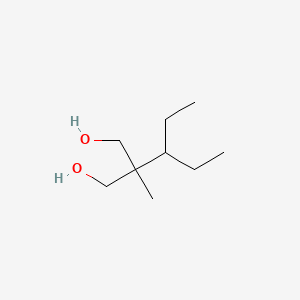
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is an organic compound with the molecular formula C8H18O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the second carbon are substituted with a 1-ethylpropyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- typically involves the alkylation of 1,3-propanediol. One common method is the reaction of 1,3-propanediol with 1-ethylpropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpropyl)-2-methylpropanal or 2-(1-ethylpropyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(1-ethylpropyl)-2-methylpropane.
Substitution: Formation of 2-(1-ethylpropyl)-2-methylpropyl chloride or bromide.
科学研究应用
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bio-based solvent due to its low toxicity and biodegradability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
作用机制
The mechanism of action of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a solvent or carrier, facilitating the transport of other molecules. Its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo nucleophilic substitution or elimination reactions.
相似化合物的比较
Similar Compounds
1,3-Propanediol: The parent compound with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group on the second carbon.
2-Ethyl-1,3-propanediol: A derivative with an ethyl group on the second carbon.
Uniqueness
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is unique due to the presence of both a 1-ethylpropyl and a methyl group on the second carbon. This substitution pattern imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives.
属性
CAS 编号 |
25462-52-6 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2-methyl-2-pentan-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(5-2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI 键 |
BJVNWGCAGZJART-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

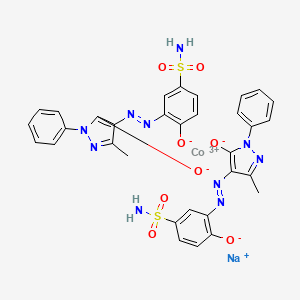
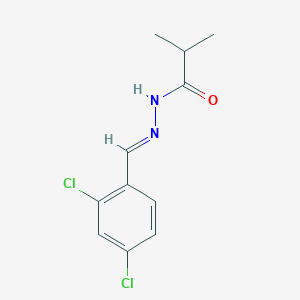
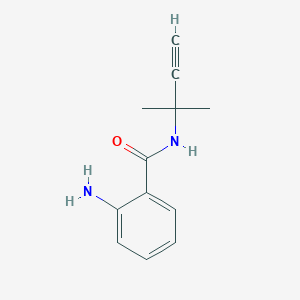

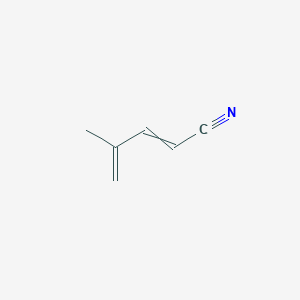

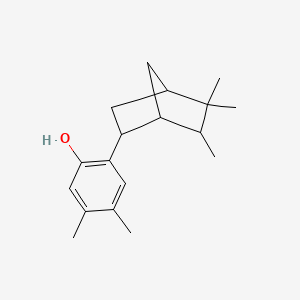

![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
